molecular formula C17H21N3O2 B2441708 ((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(2,5-dimethylfuran-3-yl)methanone CAS No. 2320148-56-7

((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(2,5-dimethylfuran-3-yl)methanone

Cat. No. B2441708
CAS RN: 2320148-56-7
M. Wt: 299.374
InChI Key: MQZUVAPVCLMROE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(2,5-dimethylfuran-3-yl)methanone is a useful research compound. Its molecular formula is C17H21N3O2 and its molecular weight is 299.374. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activities Pyrazole derivatives have been synthesized and evaluated for various biological activities, including antibacterial and antioxidant properties. One study focused on the synthesis of tri-substituted pyrazoles and evaluated their antibacterial and antioxidant activities. These compounds showed moderate activity against both Gram-positive and Gram-negative bacteria, as well as moderate antioxidant activities, indicating their potential for developing new therapeutic agents (Golea Lynda, 2021).

Antimicrobial and Anticancer Properties Another line of research explored novel pyrazole derivatives with oxa/thiadiazolyl, pyrazolyl moieties, and pyrazolo[4,3-d]-pyrimidine derivatives for their potential antimicrobial and anticancer activities. Some of these compounds exhibited higher anticancer activity than the reference drug, doxorubicin, alongside significant antimicrobial properties (H. Hafez, Abdel-Rhman B. A. El-Gazzar, S. Al-Hussain, 2016).

Chemical Synthesis and Drug Design The chemical synthesis of pyrazole derivatives and their use in drug design also highlights the importance of such compounds in medicinal chemistry. The efficient synthesis and molecular docking studies of pyrazolic carboxylic α-amino esters, for example, indicate their potential as active biomolecules, reflecting the versatile utility of pyrazole derivatives in designing drugs with specific biological targets (E. Mabrouk et al., 2020).

Mechanistic Insights and Molecular Docking Research on pyrazole derivatives has also delved into mechanistic insights and molecular docking analyses, providing a deeper understanding of how these compounds interact with biological targets. Such studies are crucial for the development of compounds with optimized pharmacological profiles (Kanubhai D. Katariya, Dushyanth R. Vennapu, S. Shah, 2021).

properties

IUPAC Name

(2,5-dimethylfuran-3-yl)-(3-pyrazol-1-yl-8-azabicyclo[3.2.1]octan-8-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O2/c1-11-8-16(12(2)22-11)17(21)20-13-4-5-14(20)10-15(9-13)19-7-3-6-18-19/h3,6-8,13-15H,4-5,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQZUVAPVCLMROE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(=O)N2C3CCC2CC(C3)N4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-(2,5-dimethylfuran-3-carbonyl)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane

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